5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of this compound involves the use of oxazolidinone derivatives, which have been identified as a new class of potent Factor Xa (FXa) inhibitors . The lead optimization led to the discovery of BAY 59-7939 (5), a highly potent and selective, direct FXa inhibitor with excellent in vivo antithrombotic activity .Molecular Structure Analysis
The X-ray crystal structure of 5 in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency for nonbasic 5 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are based on the identification of small-molecule inhibitors with good oral bioavailability . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the pyrrolidine ring and its derivatives . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methods : The compound has been synthesized using various methods, such as a series of reactions involving esterification, reduction, chlorination, and aminolysis starting from 3-methyl-2-nitrobenzoic acid (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010).
- Molecular Docking and Simulation Studies : Molecular docking and dynamic simulation studies have been conducted on similar compounds to assess their potential as antidiabetic agents, demonstrating significant interactions with active site residues (Samridhi Thakral, R. Narang, M. Kumar, & Vikramjeet Singh, 2020).
Biological and Pharmacological Research
- Cancer Research : Studies have explored its derivatives for potential anticancer applications. For instance, compounds derived from it have shown cytotoxicity against various cancer cell lines, suggesting a role in cancer treatment (M. Hour, Jai-Sing Yang, J. Lien, S. Kuo, & Li‐Jiau Huang, 2007).
- Antimicrobial and Antitubercular Activity : Some derivatives have displayed considerable in vitro antitubercular activity, suggesting potential use in the treatment of tuberculosis (Hongjiang Wang, Kai Lv, Xiaoning Li, et al., 2019).
Chemical Engineering and Material Science
- Crystal Engineering : The compound and its derivatives have been used in crystal engineering to create noncentrosymmetric structures, which are significant in the development of materials for nonlinear optics (B. K. Saha, A. Nangia, & M. Jaskólski, 2005).
Mechanism of Action
Target of Action
The primary target of the compound 5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide is Factor Xa (FXa), a key enzyme in the coagulation cascade . FXa plays a crucial role in blood clotting as it catalyzes the conversion of prothrombin to thrombin .
Mode of Action
This compound acts as a direct inhibitor of FXa . By binding to FXa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the coagulation cascade .
Biochemical Pathways
The action of this compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, it disrupts this cascade, preventing the formation of thrombin and, consequently, the conversion of fibrinogen to fibrin . This results in the prevention of blood clot formation .
Pharmacokinetics
The pharmacokinetic properties of this compound are favorable. It is a highly potent, selective, direct, and orally bioavailable FXa inhibitor . The compound has excellent in vivo antithrombotic efficacy and preferable pharmacokinetic profiles . .
Result of Action
The molecular and cellular effects of the action of this compound are primarily antithrombotic. By inhibiting FXa and disrupting the coagulation cascade, it prevents the formation of blood clots . This can be particularly beneficial in conditions where there is a risk of thrombosis, such as in certain cardiovascular diseases .
Future Directions
Properties
IUPAC Name |
5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-11-4-6-13(10-16(11)21-8-2-3-17(21)23)20-18(24)14-9-12(19)5-7-15(14)22(25)26/h4-7,9-10H,2-3,8H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNZUDNGOOTXGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.